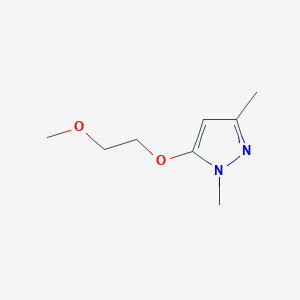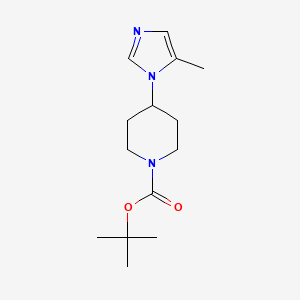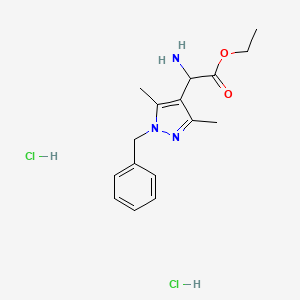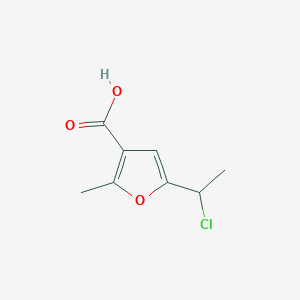![molecular formula C10H9N3O B6618014 1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 162435-05-4](/img/structure/B6618014.png)
1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-one, commonly referred to as 1-PEP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing both a pyridine ring and a pyrazole ring. The structure of 1-PEP is highly versatile, allowing for a variety of synthetic modifications. This compound has been used in a variety of research applications, including biochemical and physiological research, drug design, and material sciences.
Aplicaciones Científicas De Investigación
1-PEP has a variety of applications in scientific research. It has been used as a model compound in drug design and material sciences, as well as in biochemical and physiological research. In drug design, 1-PEP can be used to study the interactions between drugs and their targets. In material sciences, it can be used to study the properties of various materials. In biochemical and physiological research, 1-PEP can be used to study the effects of various compounds on biological systems.
Mecanismo De Acción
1-PEP has several mechanisms of action that make it attractive for use in scientific research. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. It also has the ability to bind to DNA and RNA, allowing for the study of gene expression and regulation. Additionally, 1-PEP has been shown to interact with a variety of enzymes, allowing for the study of enzyme function and regulation.
Biochemical and Physiological Effects
1-PEP has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. It has also been shown to interact with DNA and RNA, allowing for the study of gene expression and regulation. Additionally, 1-PEP has been shown to interact with a variety of enzymes, allowing for the study of enzyme function and regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-PEP has several advantages as a research compound. It is relatively inexpensive and easy to synthesize, making it a viable option for many research applications. Additionally, 1-PEP is highly versatile, allowing for a variety of synthetic modifications. Furthermore, it has a variety of mechanisms of action, making it useful for a wide range of research applications.
However, 1-PEP does have some limitations. It is not as stable as other compounds, making it difficult to store for long periods of time. Additionally, 1-PEP is not as widely studied as other compounds, making it difficult to find reliable information on its effects and applications.
Direcciones Futuras
1-PEP has a variety of potential applications in scientific research. It could be used to study the interactions between drugs and their targets, as well as the properties of various materials. Additionally, 1-PEP could be used to study the effects of various compounds on biological systems. It could also be used to study gene expression and regulation, as well as enzyme function and regulation. Furthermore, 1-PEP could be used to develop new drugs and materials, as well as to study the effects of environmental contaminants on biological systems. Finally, 1-PEP could be used to study the effects of various compounds on the human body, such as their potential to cause cancer or other diseases.
Métodos De Síntesis
1-PEP can be synthesized in a variety of ways, depending on the desired outcome. One common method is the synthesis of 1-PEP from pyridine and ethyl 3-bromopyrazole-1-carboxylate. This method involves the reaction of pyridine and ethyl 3-bromopyrazole-1-carboxylate in the presence of a base, such as potassium carbonate, to form 1-PEP. This method is relatively simple and cost effective, making it a popular choice for researchers.
Propiedades
IUPAC Name |
1-(3-pyridin-2-ylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)13-7-5-10(12-13)9-4-2-3-6-11-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVVDTCZVOULJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)







![[3-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6617999.png)

![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)

